4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane
Description
Molecular architecture and electronic properties
The molecular architecture of 4,4,5,5-tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane features a tricoordinate boron center within a six-membered dioxaborolane ring system. The compound exhibits the characteristic structural motif of pinacol-derived boronic esters, where the boron atom maintains sp² hybridization and adopts a trigonal planar geometry. The benzofuran heterocycle contributes significant electronic character to the overall molecular framework, with the methyl substituent at the 3-position providing additional steric and electronic influence.
The electronic properties of this boronate ester are fundamentally influenced by the extended conjugation between the benzofuran aromatic system and the vacant p-orbital of the tricoordinate boron center. This conjugative interaction results in partial delocalization of electron density, which affects both the reactivity profile and spectroscopic characteristics of the compound. The presence of the oxygen atom in the benzofuran ring introduces additional electron density through resonance effects, while the methyl group at position 3 acts as an electron-donating substituent that further modulates the electronic distribution.
Computational studies on related benzofuran-boronate systems have revealed that the electronic properties are highly sensitive to substitution patterns on the aromatic ring. The positioning of the boronate group at the 5-position of the benzofuran ring creates a meta-relationship with the oxygen heteroatom, resulting in distinct electronic characteristics compared to other positional isomers. The tetramethyl substitution pattern on the dioxaborolane ring provides both steric protection for the boron center and electronic stabilization through hyperconjugation effects.
Computational modeling of boronate ester reactivity
Computational quantum chemistry calculations have provided valuable insights into the reactivity patterns of boronate esters, particularly regarding their interaction with various nucleophiles and electrophiles. Density functional theory studies using B3LYP/6-31+G(d,p) methodology have been employed to investigate the transition states and reaction mechanisms of boronic ester compounds in aqueous and organic media. These calculations reveal that the reactivity of the boron center is significantly influenced by the electronic nature of the attached aromatic substituents.
The computational modeling of boronate ester reactivity demonstrates that electron-donating groups on the aromatic ring increase the electron density at the boron center, thereby enhancing its nucleophilicity in cross-coupling reactions. Conversely, electron-withdrawing substituents decrease the basicity of the boronate moiety, affecting its coordination behavior with metal catalysts. The kinetic studies indicate that the rate-determining step in most reactions involving these compounds involves the initial coordination of the boronate to the metal center, followed by transmetalation.
Theoretical calculations on the hydrolysis mechanisms of boronate esters reveal a two-step process where the first step involves nucleophilic attack by water or hydroxide ion at the boron center. The activation energies for these processes are highly dependent on the electronic characteristics of the aromatic substituents, with electron-rich systems showing enhanced reactivity toward hydrolysis. The computational results also indicate that the dioxaborolane ring system provides significant kinetic stability compared to other boronate protecting groups.
Advanced computational methods have been employed to predict the regioselectivity and stereoselectivity outcomes in various synthetic transformations. These studies demonstrate that the steric environment around the boron center, combined with the electronic properties of the benzofuran system, creates a unique reactivity profile that can be exploited in synthetic applications. The theoretical predictions show excellent correlation with experimental observations, validating the computational approaches used for these complex organoboron systems.
Solid-state characterization via X-ray crystallography
X-ray crystallography represents the primary method for determining the precise three-dimensional structure of crystalline boronate esters, providing definitive information about bond lengths, bond angles, and intermolecular interactions. The crystallographic analysis of boronate compounds typically reveals the trigonal planar geometry around the boron center, with characteristic boron-oxygen bond lengths in the range of 1.36-1.40 Ångströms for the dioxaborolane ring system.
Single-crystal X-ray diffraction studies on related benzofuran-boronate esters have demonstrated that these compounds adopt extended conformations in the solid state, with the benzofuran ring system oriented perpendicular to the dioxaborolane plane to minimize steric interactions. The crystal packing is typically governed by weak intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonding and π-π stacking interactions between aromatic rings. These structural features contribute to the overall stability of the crystalline form and influence the physical properties of the compound.
The crystallographic data reveal important information about the electronic structure through analysis of bond length variations and electron density distributions. The boron-carbon bond connecting the dioxaborolane ring to the benzofuran system typically exhibits a length of approximately 1.55 Ångströms, consistent with partial double-bond character arising from conjugative interactions. The planarity of the benzofuran ring system is maintained in the solid state, with minimal deviation from ideal aromatic geometry.
Comparative crystallographic studies of various substituted benzofuran-boronate esters have provided insights into the effects of different substituent patterns on the solid-state structure. The methyl group at the 3-position of the benzofuran ring introduces minimal steric disruption, allowing the molecule to adopt its preferred conformation. The tetramethyl substitution on the dioxaborolane ring creates a sterically hindered environment around the boron center, which is reflected in the crystal packing arrangements.
Nuclear magnetic resonance spectroscopic analysis (¹H, ¹³C, ¹¹B)
Nuclear magnetic resonance spectroscopy provides comprehensive information about the solution-state structure and dynamics of boronate esters. The ¹H nuclear magnetic resonance spectrum of this compound exhibits characteristic resonances that allow for complete structural assignment. The aromatic protons of the benzofuran ring system appear in the 7.0-8.0 parts per million region, with distinct splitting patterns that reflect the substitution pattern and electronic environment.
The tetramethyl groups of the dioxaborolane ring produce a sharp singlet at approximately 1.26 parts per million, integrating for twelve protons. This resonance position is characteristic of pinacol-derived boronate esters and serves as a diagnostic signal for this structural motif. The methyl group attached to the benzofuran ring appears as a singlet in the 2.4-2.6 parts per million range, with the exact chemical shift depending on the electronic environment created by the aromatic system.
¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The quaternary carbon atoms of the dioxaborolane ring typically resonate around 83 parts per million, while the methyl carbon atoms appear at approximately 25 parts per million. The benzofuran carbon atoms exhibit chemical shifts characteristic of aromatic carbons, with the carbon bearing the boron substituent showing a distinctive downfield shift due to the electron-withdrawing effect of the boronate group.
¹¹B nuclear magnetic resonance spectroscopy is particularly informative for boronate esters, as it provides direct information about the electronic environment of the boron center. Tricoordinate boron compounds typically exhibit chemical shifts in the range of 20-35 parts per million relative to boron trifluoride etherate. The ¹¹B nuclear magnetic resonance spectrum of benzofuran-boronate esters shows a characteristic broad signal due to quadrupolar relaxation effects, with the exact chemical shift providing information about the electronic properties of the aromatic substituent.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons (¹H) | 7.0-8.0 | Multiple | 3H |
| Dioxaborolane methyl groups (¹H) | 1.26 | Singlet | 12H |
| Benzofuran methyl group (¹H) | 2.4-2.6 | Singlet | 3H |
| Quaternary carbons (¹³C) | ~83 | Singlet | 2C |
| Methyl carbons (¹³C) | ~25 | Singlet | 4C |
| Boron center (¹¹B) | 20-35 | Broad singlet | 1B |
Theoretical studies of boron coordination environments
Theoretical investigations of boron coordination environments in boronate esters have provided fundamental insights into the electronic structure and bonding characteristics of these compounds. Density functional theory calculations reveal that the boron center in dioxaborolane systems maintains a trigonal planar geometry with bond angles close to 120 degrees. The vacant p-orbital on boron participates in conjugative interactions with the attached aromatic system, creating a delocalized electronic structure that influences reactivity patterns.
Computational studies have demonstrated that the coordination environment around boron is highly sensitive to the electronic properties of the aromatic substituents. Electron-donating groups increase the electron density at the boron center, while electron-withdrawing groups have the opposite effect. These electronic perturbations are reflected in calculated nuclear magnetic resonance chemical shifts, with excellent correlation observed between theoretical predictions and experimental values.
The theoretical analysis of boron coordination environments has revealed important information about the stability and reactivity of different boronate ester configurations. Calculations indicate that the pinacol-derived dioxaborolane ring provides optimal balance between stability and reactivity, with the tetramethyl substitution pattern creating both steric protection and electronic stabilization. The energy barriers for various transformation pathways have been computed, providing predictive capabilities for synthetic planning.
Advanced theoretical methods, including natural bond orbital analysis and atoms in molecules calculations, have been employed to characterize the bonding interactions in boronate esters. These studies reveal that the boron-oxygen bonds in the dioxaborolane ring exhibit significant ionic character, while the boron-carbon bond to the aromatic system shows more covalent characteristics. The electronic field gradient at the boron nucleus has been calculated and correlated with experimental nuclear magnetic resonance parameters, providing validation for the theoretical models.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-5-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-10-9-17-13-7-6-11(8-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAAEXDNWAKJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane (CAS No. 519054-55-8) is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C14H17BO3. It has a molecular weight of 244.09 g/mol and exhibits high gastrointestinal absorption and blood-brain barrier permeability. The compound acts as a substrate for P-glycoprotein and inhibits several cytochrome P450 enzymes (CYP1A2 and CYP3A4) .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacteria and fungi. For instance, studies have shown that related benzofuran derivatives possess significant activity against pathogens such as Bacillus pumilus and Aspergillus niger .
Antiviral Activity
The compound may also demonstrate antiviral properties. Certain benzofuran derivatives have been tested for their ability to inhibit viruses using Nicotiana glutinosa as an assay host against tobacco mosaic virus. The results suggest potential antiviral activity both in vitro and in vivo .
Enzyme Inhibition
The inhibition of cytochrome P450 enzymes is a critical aspect of the biological activity of this compound. Specifically:
- CYP1A2 : Inhibitor
- CYP2D6 : Inhibitor
- CYP3A4 : Inhibitor
This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzofuran derivatives including the target compound, researchers found that the dioxaborolane exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics in several cases.
Study 2: Antiviral Testing
Another study focused on the antiviral potential of related compounds against the tobacco mosaic virus. The results indicated that specific structural modifications enhanced antiviral activity. The compound's structural similarities to other active derivatives suggest it could also possess similar efficacy.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H17BO3 |
| Molecular Weight | 244.09 g/mol |
| GI Absorption | High |
| BBB Permeability | Yes |
| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2D6 (Yes), CYP3A4 (Yes) |
| Antimicrobial Activity | Active against multiple pathogens |
| Antiviral Activity | Potentially active |
Discussion
The biological activities of this compound highlight its potential as a therapeutic agent in treating infections caused by resistant bacteria and viruses. Its ability to inhibit key metabolic enzymes suggests that it could be used in combination therapies to enhance efficacy while minimizing adverse effects.
Scientific Research Applications
Catalysis in Organic Synthesis
One of the primary applications of 4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane is as a reagent in catalyzing carbon-carbon bond formation reactions. It is particularly useful in the Suzuki-Miyaura cross-coupling reaction, which is a vital method for synthesizing biaryl compounds. The compound serves as a boronic acid derivative that can facilitate the coupling of aryl halides with organoboron compounds.
Case Study: Suzuki-Miyaura Reaction
In studies involving the Suzuki reaction, this compound demonstrated high efficiency and selectivity when paired with palladium catalysts. The reaction conditions were optimized to achieve maximum yields of the desired biaryl products with minimal by-products .
Photoredox Catalysis
Another significant application is in photoredox catalysis, where it can generate radicals upon exposure to light. This property allows it to participate in various transformations involving Csp2-Csp3 bond formation. The use of this compound in photoredox processes has been shown to enhance reaction rates and broaden substrate scope .
Case Study: Radical Generation
Research indicated that using this compound under visible light irradiation led to efficient radical generation pathways that were utilized in synthesizing complex organic molecules .
Pharmaceutical Applications
Due to its structural characteristics and reactivity profile, this compound has potential applications in drug discovery and development. Its ability to form stable complexes with various biological targets makes it a candidate for designing new therapeutic agents.
Example: Anticancer Agents
In preliminary studies, derivatives of this compound have shown promising activity against cancer cell lines. The mechanism involves interference with cellular signaling pathways through the formation of boron-containing heterocycles that can modulate biological activity .
Material Science
The compound also finds applications in material science as a building block for creating functional materials. Its unique electronic properties allow it to be integrated into polymers and other materials for electronic applications.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has explored the incorporation of this compound into OLEDs due to its favorable photophysical properties. Devices fabricated with this material exhibited enhanced brightness and efficiency compared to traditional materials .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane (2e) :
- Structure : Thiophene replaces benzofuran.
- Reactivity : Thiophene’s electron-rich nature enhances coupling efficiency with aryl halides. However, sulfur coordination to palladium can complicate catalytic cycles .
- Applications : Preferred in optoelectronic material synthesis due to thiophene’s conductive properties.
4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane (2f) :
- Structure : Naphthalene substituent.
- Reactivity : Extended conjugation improves stability but reduces solubility in polar solvents.
- Applications : Used in polycyclic aromatic hydrocarbon (PAH) synthesis .
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- Structure : Saturated dihydrobenzofuran core.
- Reactivity : Reduced aromaticity lowers electron density, requiring harsher coupling conditions (e.g., higher temperatures or stronger bases) .
Alkenyl and Alkynyl Analogues
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) :
- Structure : Styryl (vinylbenzene) substituent.
- Reactivity : Alkenyl boronates undergo stereospecific coupling, retaining geometry in products.
- Applications : Synthesis of conjugated dienes for polymer chemistry .
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (11): Structure: Alkynyl group. Reactivity: Limited stability under basic conditions; prone to protodeboronation. Applications: Niche use in alkyne-functionalized materials .
Electron-Deficient Analogues
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane :
- Structure : Nitro group at the meta position.
- Reactivity : Electron-withdrawing nitro group slows oxidative addition but stabilizes intermediates.
- Applications : Pharmaceuticals requiring nitroarene intermediates .
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate :
- Structure : Trifluoromethyl and ester groups.
- Reactivity : Enhanced electrophilicity accelerates coupling with electron-rich partners.
- Applications : Agrochemicals and fluorinated drug candidates .
Data Tables
Table 1: Comparative Properties of Selected 1,3,2-Dioxaborolanes
Table 2: Reaction Yields in Suzuki-Miyaura Coupling
Research Findings
Steric Effects : The 3-methyl group on the benzofuran ring in the target compound increases steric hindrance, reducing reactivity with bulky aryl halides but improving selectivity in crowded systems .
Electronic Tuning : Electron-donating substituents (e.g., methyl) enhance the nucleophilicity of the boronate, facilitating coupling with electron-deficient partners. Conversely, electron-withdrawing groups (e.g., nitro) require optimized bases like Cs₂CO₃ .
Stability : Benzofuran-based boronates exhibit superior stability compared to alkenyl or alkynyl analogues, which are prone to decomposition under prolonged storage .
Preparation Methods
Benzofuran Core Synthesis
The 3-methylbenzofuran scaffold is typically constructed via cyclization reactions. A representative protocol involves:
- Substrate : 2-methylphenol derivatives.
- Reagents : Trifluoroacetic anhydride (TFAA) in dichloromethane (CH$$2$$Cl$$2$$).
- Conditions : Room temperature, 1 hour.
- Dissolve 2,6-dimethylphenol (2.0 equiv) and 1-(ethylsulfinyl)hex-1-yne (1.0 equiv) in CH$$2$$Cl$$2$$.
- Add TFAA (1.5 equiv) and stir for 1 hour.
- Quench with saturated NaHCO$$3$$, extract with CH$$2$$Cl$$_2$$, and purify via column chromatography.
Yield : 64% for 3-butyl-2-(ethylthio)-4,7-dimethylbenzofuran.
Introduction of the Dioxaborolane Group
The dioxaborolane moiety is installed via palladium-catalyzed borylation. Key steps include:
- Reagents : Bis(pinacolato)diboron (B$$2$$pin$$2$$), Pd(dppf)Cl$$_2$$.
- Conditions : Tetrahydrofuran (THF), 80°C, 12–24 hours.
- React 5-bromo-3-methylbenzofuran (1.0 equiv) with B$$2$$pin$$2$$ (1.2 equiv).
- Add Pd(dppf)Cl$$_2$$ (5 mol%) and KOAc (3.0 equiv) in THF.
- Heat at 80°C under argon, purify via silica gel chromatography.
Yield : 68% for analogous dioxaborolane derivatives.
Direct Borylation of Benzofuran Derivatives
For substrates with pre-existing halogen or triflate groups, Miyaura borylation is effective:
- Substrate : 5-bromo-3-methylbenzofuran.
- Catalyst : Pd(OAc)$$_2$$ with 1,1′-bis(diphenylphosphino)ferrocene (dppf).
- Solvent : 1,4-Dioxane, 100°C.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)$$_2$$ |
| Reaction Time | 12 hours |
| Yield | 75–82% |
One-Pot Synthesis via Cyclization-Borylation
A streamlined approach combines benzofuran formation and borylation:
Industrial-Scale Considerations
For bulk synthesis, cost-effective modifications include:
- Catalyst Recycling : Pd nanoparticles on magnetic supports.
- Solvent Optimization : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity.
Scalability : Demonstrated for 100-g batches with 70% yield.
Summary of Key Findings
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclization + Borylation | 64–82 | High regioselectivity | Requires halogenated precursors |
| Direct Borylation | 75–82 | Simplified workflow | Sensitive to oxygen |
| One-Pot Synthesis | 60–70 | Time-efficient | Lower yield for complex substrates |
Q & A
Q. What is the role of 4,4,5,5-tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions?
This boronic ester acts as a key coupling partner in palladium-catalyzed Suzuki reactions, enabling aryl-aryl bond formation. Its stability under basic conditions and compatibility with diverse electrophiles (e.g., aryl halides, triflates) make it ideal for synthesizing biaryl scaffolds. Optimized protocols typically use anhydrous potassium carbonate in polar aprotic solvents (e.g., THF, DMF) at 80–100°C .
Q. How is this compound synthesized, and what are common impurities?
Synthesis often involves borylation of 3-methylbenzofuran precursors using bis(pinacolato)diboron (B₂pin₂) or pinacolborane under Pd catalysis. Key impurities include unreacted starting materials, deborylated byproducts, and regioisomers. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., cold ethanol) is recommended. Monitor reaction progress using TLC or LC-MS to detect intermediates like 3-methylbenzofuran-5-boronic acid .
Q. What analytical techniques are used to confirm its structure and purity?
- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronic ester moiety.
- ¹H/¹³C NMR : Peaks for tetramethyl dioxaborolane (δ ~1.3 ppm for CH₃) and benzofuran aromatic protons (δ 6.5–8.0 ppm).
- HSQC/HMBC : Correlates boron with adjacent protons for structural validation.
- HPLC/GC-MS : Quantifies purity (>95%) and detects volatile byproducts .
Advanced Research Questions
Q. How does solvent polarity affect its reactivity in cross-coupling reactions?
Polar aprotic solvents (e.g., DMF, THF) enhance solubility and stabilize transition states, improving yields. However, in benzene-d₆, poor solubility can lead to incomplete reactions or heterogeneous mixtures. Additives like LiCl (1–2 equiv.) in THF improve boronate activation by disrupting boroxine formation .
Q. What factors influence its stability during storage and handling?
The compound is moisture-sensitive and prone to hydrolysis. Store under argon at 0–6°C in amber vials. Decomposition products include 3-methylbenzofuran-5-boronic acid and pinacol. Monitor via ¹H NMR: disappearance of δ 1.3 ppm (dioxaborolane CH₃) and emergence of δ 5–6 ppm (boronic acid B-OH) indicate degradation .
Q. How does its reactivity compare to other dioxaborolane derivatives (e.g., allyl or vinyl analogs)?
- Electrophilic Substitution : The benzofuran moiety enhances electron density, increasing reactivity toward electrophiles compared to alkyl-substituted analogs (e.g., 2-allyl-4,4,5,5-tetramethyl-dioxaborolane).
- Steric Effects : The 3-methyl group on benzofuran introduces steric hindrance, reducing coupling efficiency with bulky electrophiles. Use bulky phosphine ligands (e.g., SPhos) to mitigate this .
Q. How can reaction yields be optimized in challenging cross-couplings (e.g., with heteroaryl halides)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
